Dual-Target Inhibition Profile: GAPDH and DNA Polymerases
Heptelidic acid differentiates itself from other glycolysis inhibitors by exhibiting a well-defined dual-target profile. It acts as an irreversible inhibitor of GAPDH with a Ki of 1.6 µM [1]. In addition, it is a selective, competitive inhibitor of mammalian DNA polymerases β and λ, and terminal deoxynucleotidyl transferase (TdT) in family X, with Ki values ranging from 5.2 to 9.5 µM [1]. This dual activity is absent in common GAPDH inhibitors like iodoacetate (IAA) or 3-bromopyruvate (3-BrPA), which primarily function as alkylating agents with a different, often broader, target spectrum [2].
| Evidence Dimension | Inhibitor potency (Ki) and target spectrum |
|---|---|
| Target Compound Data | GAPDH Ki = 1.6 µM; DNA Pol β, λ, TdT Ki = 5.2-9.5 µM |
| Comparator Or Baseline | Iodoacetate (IAA): GAPDH IC50 ~150 µM, no reported DNA polymerase inhibition. 3-Bromopyruvate (3-BrPA): GAPDH IC50 ~2.5 µM, also inhibits hexokinase. |
| Quantified Difference | Heptelidic acid is a dual-target inhibitor with a GAPDH Ki ~2.8-fold more potent than IAA's IC50 and uniquely targets DNA polymerases in the low micromolar range. |
| Conditions | Cell-free lysate assays for GAPDH inhibition; in vitro enzymatic assays for DNA polymerases. |
Why This Matters
This unique dual-action profile makes heptelidic acid an essential tool for dissecting the interplay between glycolysis and DNA repair in cancer cells, a complexity that cannot be replicated with single-target inhibitors.
- [1] Cayman Chemical. (n.d.). Heptelidic Acid Product Datasheet. Cayman Chemical Company. View Source
- [2] Robey, R. B., Hong, R., Zhong, L., Feng, L., & Zhang, H. (2007). Effects of the Anti‐Tumor Agent 3‐Bromopyruvate (3BrPA) on Glycolytic Energy Metabolism. *The FASEB Journal*, 21(5), A1190. (Abstract). View Source
